1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester
Overview
Description
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester is a complex organic compound with a unique structure that includes a piperazine ring, a triazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the coupling with the piperazine ring. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.
Coupling with Piperazine: The final step involves coupling the triazole-fluorophenyl intermediate with piperazinecarboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Fluorobenzyl halides, azides, and alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-[(1R)-1-[2-[[6-[6-(dimethylamino)-4-pyrimidinyl]-1H-benzimidazol-2-yl]amino]-4-pyridinyl]ethyl]-, 1,1-dimethylethyl ester
- Ethyl 1-piperazinecarboxylate
- 1-Piperazinecarboxylic acid, 4-[[1-[6-[[[trans-4-(3-chloro-4-cyanophenoxy)cyclohexyl]amino]carbonyl]-3-pyridazinyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Uniqueness
1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of the triazole ring, fluorophenyl group, and piperazine ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 4-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O3/c1-2-32-22(31)28-13-11-27(12-14-28)21(30)19-20(16-7-9-24-10-8-16)29(26-25-19)15-17-5-3-4-6-18(17)23/h3-10H,2,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVZSHVTOFQLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104895 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795440-39-9 | |
Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1795440-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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